

# Solangepras (solengepras/CVN424): A Technical Guide to its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Solangepras |           |
| Cat. No.:            | B7358322    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Solangepras** (also known as solengepras and CVN424) is a first-in-class, orally available, and brain-penetrant small molecule under investigation for the treatment of Parkinson's disease.[1] It functions as an inverse agonist of the orphan G protein-coupled receptor 6 (GPR6).[2] This receptor is predominantly expressed in the D2-type dopamine receptor-expressing medium spiny neurons of the striatopallidal pathway, which is a key circuit in motor control and is known to be hyperactive in Parkinson's disease.[1][3] By selectively modulating this "indirect pathway," **solangepras** aims to improve motor function and alleviate both motor and non-motor symptoms of Parkinson's disease without directly acting on the dopamine system.[4][5] This novel mechanism offers the potential to reduce motor complications, such as dyskinesia, that are often associated with traditional dopaminergic therapies like levodopa.[3][6] Currently, **solangepras** is in Phase 3 clinical trials to evaluate its efficacy and safety as an adjunctive therapy.[6]

# Pharmacodynamics: The Science of Solangepras's Action

The primary pharmacodynamic effect of **solangepras** is the inverse agonism of the GPR6 receptor. This receptor exhibits high constitutive activity, meaning it is active even without a







stimulating ligand, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[7][8] As an inverse agonist, **solangepras** binds to GPR6 and reduces this basal activity, thereby decreasing cAMP levels in the D2 receptor-expressing neurons of the indirect pathway.[9][10] This action is thought to normalize the hyperactivity of this pathway, which is a hallmark of Parkinson's disease.[1][10]

Preclinical studies have demonstrated that **solangepras** can induce locomotor activity in mice and reverse haloperidol-induced catalepsy, a model for Parkinsonian motor deficits.[1] Furthermore, it has shown efficacy in a 6-hydroxydopamine (6-OHDA) lesion model of Parkinson's disease in rats.[11] In clinical settings, Phase 2 trials have shown that **solangepras** can significantly reduce the daily "OFF" time—periods when Parkinson's symptoms are not well-controlled—in patients already receiving levodopa.[12][13]

### **Key Pharmacodynamic Parameters**

The following table summarizes key in vitro and in vivo pharmacodynamic parameters of **solangepras**.



| Parameter                                 | Species/System                 | Value                                                                     | Reference(s) |
|-------------------------------------------|--------------------------------|---------------------------------------------------------------------------|--------------|
| GPR6 Inverse Agonist<br>EC50              | Human GPR6 in<br>CHO-K1 cells  | 55.1 ± 24.8 nM                                                            | [4]          |
| GPR3 Inverse Agonist<br>EC50              | Human GPR3 in<br>CHO-K1 cells  | 1927 ± 859 nM                                                             | [4]          |
| GPR12 Inverse<br>Agonist EC50             | Human GPR12 in<br>CHO-K1 cells | 6965 ± 3189 nM                                                            | [4]          |
| Receptor Occupancy<br>(RO50)              | Mouse Striatum                 | 0.34 mg/kg (oral dose)                                                    | [4]          |
| Plasma Conc. at<br>RO50                   | Mouse                          | 6.0 ng/mL                                                                 | [4]          |
| Plasma Conc. at<br>RO50                   | Rat                            | 7.4 ng/mL                                                                 | [4]          |
| Clinical Efficacy<br>(Adjunctive Therapy) | Parkinson's Patients           | 1.3-hour reduction in<br>daily "OFF" time vs.<br>placebo (150 mg<br>dose) | [13]         |

### **Signaling Pathway of Solangepras**

The following diagram illustrates the proposed mechanism of action of **solangepras** in modulating the indirect pathway in Parkinson's disease.





Click to download full resolution via product page

Solangepras Mechanism of Action



# Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic profile of **solangepras** has been characterized in a Phase 1, first-in-human study involving healthy volunteers. The study assessed single ascending doses (1 mg to 225 mg) and multiple daily doses (25, 75, or 150 mg over 7 days).

#### **Absorption**

**Solangepras** is rapidly absorbed following oral administration, with peak plasma concentrations (Tmax) reached within approximately 2 hours in a fasted state.[5][12] The administration with a high-fat meal was found to reduce and delay the peak plasma concentration; however, the total plasma exposure (Area Under the Curve, AUC) remained similar, suggesting that **solangepras** can be taken with or without food.[5][12]

#### **Distribution**

Preclinical data indicate that **solangepras** is brain-penetrant, a crucial characteristic for a centrally acting drug.[11] Studies in mice have shown an average brain-to-plasma ratio of 0.4, confirming its ability to cross the blood-brain barrier.[11]

#### **Metabolism and Excretion**

Detailed information on the metabolism and excretion pathways of **solangepras** is not yet fully published.

#### **Key Pharmacokinetic Parameters**

The following table summarizes the key pharmacokinetic parameters of **solangepras** from the Phase 1 study in healthy volunteers.



| Parameter                           | Condition                    | Value                                                              | Reference(s) |
|-------------------------------------|------------------------------|--------------------------------------------------------------------|--------------|
| Tmax (Time to Peak<br>Plasma Conc.) | Fasted State (Single Dose)   | ~2 hours                                                           | [5][12]      |
| Terminal Half-Life<br>(t1/2)        | Single and Multiple<br>Doses | 30 - 41 hours                                                      | [5][12]      |
| Effect of High-Fat<br>Meal on Cmax  | Single Dose                  | Reduced and Delayed                                                | [5][12]      |
| Effect of High-Fat<br>Meal on AUC   | Single Dose                  | Similar to Fasted<br>State                                         | [5][12]      |
| Dose Proportionality                | Single Ascending<br>Doses    | Peak plasma<br>concentrations<br>increased with<br>increasing dose | [5][12]      |

### **Experimental Protocols**

This section outlines the methodologies employed in key preclinical and clinical studies of solangepras.

#### **Preclinical Receptor Occupancy Assay**

A dose-dependent receptor occupancy study was conducted in mice and rats to determine the extent to which **solangepras** binds to GPR6 in the brain.[4]

- Methodology: A label-free in vivo liquid chromatography with tandem mass spectrometry (LC/MS/MS)-based method was used.
- Tracer: A compound named RL-338 was used as a tracer to bind to GPR6.
- Procedure:
  - Animals were pre-treated with either vehicle or varying oral doses of **solangepras**.
  - o After 60 minutes, the tracer (RL-338) was administered intravenously.







- After a further 30-45 minutes, animals were euthanized, and brain and blood samples were collected.
- The striatum (high GPR6 expression) and cerebellum (negligible GPR6 expression) were dissected.
- Concentrations of the tracer in the brain regions were quantified using LC/MS/MS.
- Calculation: Receptor occupancy was calculated based on the displacement of the tracer in the striatum of **solangepras**-treated animals compared to vehicle-treated animals.[4]





Click to download full resolution via product page

Receptor Occupancy Experimental Workflow

# Phase 1 Clinical Trial in Healthy Volunteers (NCT03657030)



This study was designed to assess the safety, tolerability, and pharmacokinetics of **solangepras** in healthy individuals.[5][12]

- Study Design: Randomized, double-blind, placebo-controlled.
- Population: 64 healthy volunteers.[3]
- Dosing Regimens:
  - Single Ascending Dose (SAD): Cohorts received single oral doses ranging from 1 mg to
    225 mg or placebo.[5][12]
  - Multiple Ascending Dose (MAD): Cohorts received daily oral doses of 25 mg, 75 mg, or 150 mg, or placebo, for 7 consecutive days.[5][12]
- Primary Endpoints: Safety and tolerability, assessed through monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
- Pharmacokinetic Sampling: Blood samples were collected at predefined time points after dosing to determine plasma concentrations of solangepras.
- Bioanalytical Method: Plasma concentrations of solangepras were quantified using a validated liquid chromatography with tandem mass spectrometry (LC/MS/MS) method.

### Phase 2 Clinical Trial in Parkinson's Disease Patients (NCT04191577)

This study evaluated the safety and efficacy of **solangepras** as an adjunctive therapy in Parkinson's disease patients experiencing motor fluctuations.[13][14]

- Study Design: Randomized, double-blind, placebo-controlled, multicenter study.[14]
- Population: 141 patients with Parkinson's disease (Hoehn and Yahr stages 2-4) on a stable dose of levodopa and experiencing at least 2 hours of "OFF" time per day.[12][14]
- Treatment Arms: Patients were randomized (1:1:1) to receive once-daily oral doses of:
  - Solangepras 50 mg



- Solangepras 150 mg
- Placebo
- Treatment Duration: 28 days.[12]
- Primary Endpoints: Safety and tolerability.[14]
- Key Secondary Endpoint: Change from baseline in daily "OFF" time, as recorded by patients in diaries.[13][14]

#### Conclusion

**Solangepras** represents a promising, novel, non-dopaminergic approach for the treatment of Parkinson's disease. Its selective mechanism as a GPR6 inverse agonist offers the potential for effective symptom control while potentially avoiding the motor complications associated with long-term dopamine replacement therapies. The pharmacokinetic profile of **solangepras** supports once-daily oral dosing, and it has demonstrated a favorable safety and tolerability profile in clinical trials to date. The ongoing Phase 3 ARISE trial will be crucial in further defining the clinical utility of **solangepras** as a valuable addition to the therapeutic armamentarium for Parkinson's disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 2. researchgate.net [researchgate.net]
- 3. Cerevance [cerevance.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. A Phase I, First-in-Human, Healthy Volunteer Study to Investigate the Safety, Tolerability, and Pharmacokinetics of CVN424, a Novel G Protein-Coupled Receptor 6 Inverse Agonist







for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cerevance [cerevance.com]
- 7. | BioWorld [bioworld.com]
- 8. 2024.sci-hub.st [2024.sci-hub.st]
- 9. vjneurology.com [vjneurology.com]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 12. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 13. neurologylive.com [neurologylive.com]
- 14. CVN424, a GPR6 inverse agonist, for Parkinson's disease and motor fluctuations: a double-blind, randomized, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Solangepras (solengepras/CVN424): A Technical Guide to its Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b7358322#pharmacokinetics-andpharmacodynamics-of-solangepras]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com